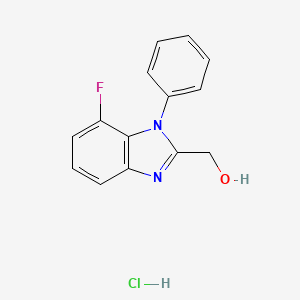
(7-氟-1-苯基苯并咪唑-2-基)甲醇;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride is a versatile chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom at the seventh position of the benzimidazole ring, a phenyl group at the first position, and a methanol group at the second position, combined with a hydrochloride salt.
科学研究应用
(7-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and as a modulator of enzyme activity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as formic acid, under acidic conditions to form the benzimidazole core.
Introduction of Fluorine Atom: The fluorine atom is introduced at the seventh position of the benzimidazole ring through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Attachment of Phenyl Group: The phenyl group is introduced at the first position via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid as the coupling partner.
Addition of Methanol Group: The methanol group is added at the second position through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of (7-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride follows similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the benzimidazole ring or the phenyl group, leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of (7-Fluoro-1-phenylbenzimidazol-2-yl)formaldehyde or (7-Fluoro-1-phenylbenzimidazol-2-yl)carboxylic acid.
Reduction: Formation of partially or fully reduced benzimidazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (7-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity and leading to downstream effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and metabolism, making it a potential candidate for therapeutic applications.
相似化合物的比较
- (6-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride
- (8-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride
- (7-Fluoro-1-phenylbenzimidazol-2-yl)ethanol;hydrochloride
Uniqueness:
- Structural Differences: The position of the fluorine atom and the nature of the substituent at the second position (methanol vs. ethanol) distinguish (7-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride from its analogs.
- Functional Properties: These structural differences can lead to variations in chemical reactivity, biological activity, and potential applications, highlighting the uniqueness of (7-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride.
属性
IUPAC Name |
(7-fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O.ClH/c15-11-7-4-8-12-14(11)17(13(9-18)16-12)10-5-2-1-3-6-10;/h1-8,18H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMJVAFYCQYBIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C2C(=CC=C3)F)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2356967.png)
![1,3-dimethyl-7-(3-methylbutyl)-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2356968.png)
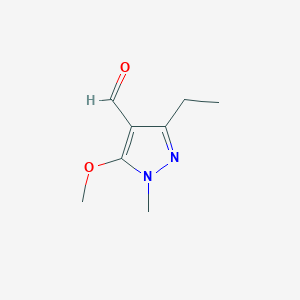
![3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2356974.png)
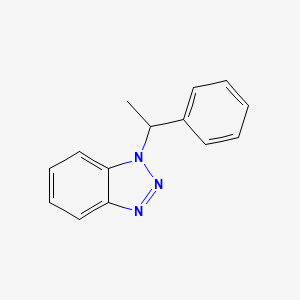
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride](/img/structure/B2356977.png)
![Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2356978.png)
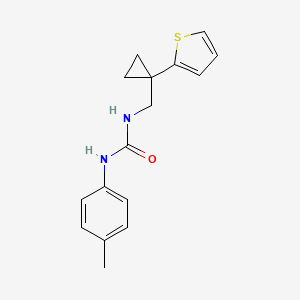
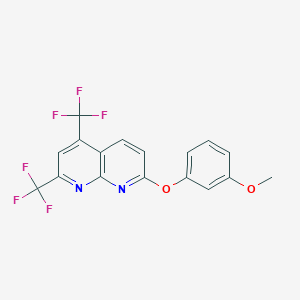

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2356986.png)
![Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2356987.png)
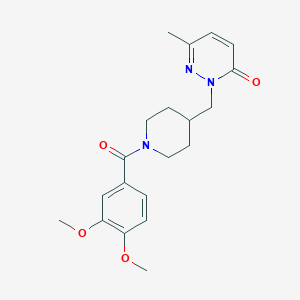
![4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2356989.png)
